molecular formula C5H11F3Si B14625334 Trimethyl(1,2,2-trifluoroethyl)silane CAS No. 55364-35-7

Trimethyl(1,2,2-trifluoroethyl)silane

Cat. No.: B14625334
CAS No.: 55364-35-7
M. Wt: 156.22 g/mol
InChI Key: VLZWONTUEPAWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(1,2,2-trifluoroethyl)silane (CAS 55364-35-7) is a fluorinated organosilicon compound. This compound is identified as belonging to the class of PFAS (Per- and polyfluoroalkyl substances) chemicals . Currently, detailed hazard data regarding its carcinogenicity, mutagenicity, reproductive toxicity, and other systemic toxicity endpoints is insufficient for a complete classification . Similarly, information on its environmental impact, including acute and chronic aquatic toxicity, as well as its persistence and bioaccumulation potential, is also classified as lacking sufficient data . Its reactivity and flammability profiles have not been fully characterized . As a specialized organosilane with a fluoroalkyl chain, it serves as a building block in organic synthesis and materials science research. Further investigation is required to fully elucidate its specific applications, mechanism of action, and research value. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55364-35-7

Molecular Formula

C5H11F3Si

Molecular Weight

156.22 g/mol

IUPAC Name

trimethyl(1,2,2-trifluoroethyl)silane

InChI

InChI=1S/C5H11F3Si/c1-9(2,3)5(8)4(6)7/h4-5H,1-3H3

InChI Key

VLZWONTUEPAWDB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C(F)F)F

Origin of Product

United States

Synthetic Methodologies for Trimethyl 1,2,2 Trifluoroethyl Silane

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single key step, typically by forming the carbon-silicon bond with the trifluoroethyl moiety already intact.

Routes involving Halogen Exchange Reactions

Methodologies utilizing Organometallic Reagents

The use of organometallic reagents is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the synthesis of Trimethyl(1,2,2-trifluoroethyl)silane, an organometallic approach would likely involve the reaction of a trifluoroethyl-metallic species with a trimethylsilyl (B98337) halide, or conversely, a trimethylsilyl-metallic species with a trifluoroethyl halide.

For example, the synthesis of the related (trifluoromethyl)trimethylsilane (B129416) has been accomplished by reacting trifluoromethyl halides (CF3Br or CF3I) with a reducing agent in the presence of trimethylchlorosilane. Another method involves the in-situ generation of a potassium salt of hexamethyldisilazane (B44280) which then reacts with fluoroform and trimethylchlorosilane. These examples with a trifluoromethyl group suggest the potential for analogous reactions with a 1,2,2-trifluoroethyl source. A plausible, though not explicitly documented, route could involve the generation of a 1,2,2-trifluoroethylmagnesium halide (a Grignard reagent) or a 1,2,2-trifluoroethyllithium species, followed by its reaction with trimethylchlorosilane to form the desired carbon-silicon bond.

Indirect Synthesis Pathways via Precursor Functionalization

Indirect methods involve the initial construction of a simpler organosilane scaffold, which is then functionalized to introduce the desired trifluoroethyl group.

Strategies for Carbon-Silicon Bond Formation

The formation of the carbon-silicon bond is a critical step in these indirect pathways. One of the most powerful methods for achieving this is hydrosilylation, which involves the addition of a Si-H bond across an unsaturated C-C bond. This reaction is typically catalyzed by transition metal complexes, most notably platinum catalysts like Karstedt's catalyst.

In the context of this compound synthesis, a relevant precursor would be trifluoroethylene (B1203016) (F2C=CHF). The hydrosilylation of trifluoroethylene with trimethylsilane (B1584522) (Me3SiH) would directly yield the target molecule. This reaction proceeds via a free-radical chain mechanism, often initiated by UV irradiation (photolysis) or radical initiators.

Approaches for Fluoroalkylation onto Silylated Scaffolds

This strategy involves starting with a pre-formed organosilane and introducing the fluoroalkyl group. A key example of this approach is the photolytic addition of trimethylsilane to tetrafluoroethylene. This reaction, sensitized by mercury, leads to the formation of trimethylsilyl radicals (Me3Si•). These radicals then add to the double bond of tetrafluoroethylene, initiating a free-radical chain reaction that produces a 1:1 adduct, Me3SiCF2CF2H, which is structurally very similar to the target compound, differing by one fluorine atom. rsc.org

The proposed mechanism for this type of reaction involves the following steps:

Initiation: Generation of trimethylsilyl radicals from trimethylsilane.

Propagation: Addition of the trimethylsilyl radical to the fluoroalkene, followed by hydrogen abstraction from another molecule of trimethylsilane.

Termination: Combination of radical species.

This method highlights the feasibility of forming a carbon-silicon bond with a subsequent fluoroalkylation step to build the desired structure.

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. For hydrosilylation reactions, key parameters to optimize include the choice of catalyst, solvent, temperature, and the ratio of reactants. For instance, the use of microreactor systems has been shown to significantly increase the conversion of Si-H bonds in hydrosilylation reactions by providing better heat and mass transfer.

In free-radical reactions, such as the photolytic addition of silanes to fluoroalkenes, the concentration of the radical initiator, the intensity and wavelength of the light source, and the reaction temperature are crucial factors that influence the yield and selectivity of the desired adduct. The choice of solvent can also play a significant role in stabilizing or destabilizing radical intermediates.

Below is a table summarizing potential synthetic strategies based on analogous reactions, as direct synthesis data for this compound is limited in the reviewed literature.

Synthetic Strategy Precursors Reagents/Conditions Potential Product Key Considerations
Hydrosilylation Trimethylsilane, TrifluoroethylenePlatinum catalyst (e.g., Karstedt's) or radical initiator (e.g., AIBN, UV light)This compoundRegioselectivity of the Si-H addition, potential for polymerization of the alkene.
Organometallic Coupling Trimethylchlorosilane, 1,2,2-Trifluoroethylmagnesium bromideEther solvent (e.g., THF, diethyl ether)This compoundStability of the Grignard reagent, side reactions with the solvent.
Halogen Exchange Trimethyl(1,2,2-trichloroethyl)silaneFluorinating agent (e.g., SbF3, KF)This compoundEfficiency of the halogen exchange, potential for incomplete fluorination.

Catalytic Systems in this compound Synthesis

A detailed study would compare various transition metal catalysts for their efficiency in promoting the hydrosilylation of trifluoroethylene with trimethylsilane. Commonly used catalysts for hydrosilylation include platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), as well as rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃). Research would need to provide data on catalyst loading, turnover numbers, and the regioselectivity of the addition (i.e., the formation of the α-adduct vs. the β-adduct).

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the rate and selectivity of a hydrosilylation reaction. A comprehensive investigation would involve screening a range of solvents with varying polarities, from nonpolar hydrocarbons (e.g., hexane, toluene) to polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane). Data would be required to correlate solvent properties with reaction outcomes, such as yield and isomeric ratio.

Temperature and Pressure Influence on Yield and Selectivity

Given that trifluoroethylene is a gas at room temperature, both temperature and pressure are critical parameters in its reaction with trimethylsilane. A systematic study would be necessary to determine the optimal temperature range and pressure for the reaction to proceed efficiently and selectively. This would involve conducting the reaction under various conditions and analyzing the product distribution to create a profile of how these parameters influence the yield and selectivity of this compound formation.

Reactivity and Reaction Mechanisms of Trimethyl 1,2,2 Trifluoroethyl Silane

Nucleophilic Reactivity Profiles

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters)

Specific studies detailing the reactions of Trimethyl(1,2,2-trifluoroethyl)silane with carbonyl compounds, including mechanistic investigations and the role of activating agents, could not be located in the performed searches.

No data was found on the mechanistic investigations of anion-initiated additions for this compound.

The role of activating agents in promoting the reactivity of this compound has not been specifically documented in the available literature.

Interactions with Imines and Other Heteroatom Electrophiles

Research on the interactions of this compound with imines and other heteroatom electrophiles is not present in the searched scientific databases.

Conjugate Additions

There is no available information on the participation of this compound in conjugate addition reactions.

Electrophilic Reactivity Profiles

Specific details on the electrophilic reactivity profiles of this compound are not described in the currently accessible scientific literature.

Reactions with Lewis Acids

Specific studies detailing the reactions of this compound with Lewis acids are not described in the available research. For related compounds like Trimethyl(trifluoromethyl)silane, Lewis acids can accelerate reactions, such as the reaction with triflic acid, by potentially increasing the acidity of the reagent or facilitating equilibrium interactions. fluorine1.ru However, no direct analogous data exists for this compound.

Pathways Involving C-F Bond Activation

Detailed pathways involving C-F bond activation specifically for this compound have not been documented. In the broader context of fluoroalkylsilanes, reactivity often centers on the cleavage of the Si-C bond or α-elimination, rather than direct activation of the strong C-F bond as the primary reaction pathway.

Radical and Carbene Generation from this compound

The primary reactivity described for polyfluoroethylsilanes involves their thermal decomposition (pyrolysis) to generate carbene intermediates through an α-elimination mechanism.

Formation of Difluorocarbene and other Fluoro-Carbene Intermediates

While not generating difluorocarbene (:CF₂), compounds structurally similar to this compound serve as effective precursors to other fluorinated carbenes. For instance, the pyrolysis of trifluoro(1,1,2,2-tetrafluoroethyl)silane proceeds via α-elimination of silicon tetrafluoride to produce the carbene 1,2,2-trifluoroethylidene (CHF₂·CF:). rsc.org This carbene subsequently undergoes rearrangement to form an olefin or can be trapped by other reagents. sci-hub.st

Similarly, the thermal decomposition of trifluoro(1,1,2-trifluoroethyl)silane at 140°C unambiguously involves α-elimination to yield silicon tetrafluoride and the fluoro(fluoromethyl)carbene intermediate, which is then trapped. sci-hub.st Pyrolysis of trimethyl(1,1,2,2-tetrafluoroethyl)silane also generates the 1,2,2-trifluoroethylidene carbene. rsc.org

Cycloaddition and Insertion Reactions via Carbene Species

The highly reactive carbene intermediates generated from the pyrolysis of polyfluoroethylsilanes can undergo various subsequent reactions, including cycloadditions and insertions.

Insertion Reactions: The 1,2,2-trifluoroethylidene carbene, generated from the pyrolysis of 1,1,2,2-tetrafluoroethyltrifluorosilane, readily participates in insertion reactions. It inserts exclusively into the silicon-hydrogen (Si-H) bond of various trialkylsilanes (R₃SiH) to produce 1,2,2-trifluoroethylsilanes of the structure CHF₂·CHF·SiR₃ in high yields (98–99%). rsc.org This carbene also demonstrates reactivity towards silicon-halogen bonds, though to a lesser extent, inserting into the Si-Cl or Si-Br bonds of halosilanes. rsc.org

Addition Reactions: The 1,2,2-trifluoroethylidene carbene also undergoes addition reactions with unsaturated compounds. In the presence of alkenes like propene or trifluoroethylene (B1203016), it adds to the double bond to form the corresponding cyclopropane (B1198618) derivatives. rsc.org When reacted with substrates containing both a Si-H bond and a double bond, such as dimethylvinylsilane, the carbene shows a preference for Si-H insertion over double-bond addition. rsc.org

A summary of the relative rates of reaction for 1,2,2-trifluoroethylidene generated from a related precursor is presented below.

ReactantReaction TypeRelative Rate Constant (k/k_iso)Activation Energy (kJ mol⁻¹)
-Isomerisation to Trifluoroethylene1.00ca. 96
PropeneAdditionNot Specifiedca. 47-50
cis-But-2-eneAdditionNot Specifiedca. 47-50
TrifluoroethyleneAdditionNot Specifiedca. 47-50
Trimethylsilane (B1584522)Insertion (Si-H)Not Specifiedca. 47-50
IsobutaneInsertion (C-H)Not Specifiedca. 47-50

Data derived from studies on 1,2,2-trifluoroethylidene generated from the pyrolysis of trimethyl-1,1,2,2-tetrafluoroethylsilane. rsc.org

Silicon-Carbon Bond Cleavage Processes

Specific conditions and mechanisms for the cleavage of the silicon-carbon bond in this compound are not detailed in the available literature. Generally, the Si-C bond in organosilanes can be cleaved under various conditions, including by strong acids, bases, or oxidizing agents, often facilitated by the formation of hyper-coordinate silicon species. nih.gov However, for polyfluoroalkylsilanes like the title compound, the dominant thermal reaction is α-elimination to form a carbene, which inherently involves the cleavage of the Si-C bond.

Stereochemical Aspects of this compound Reactions

There is no information available regarding the stereochemical aspects of reactions involving this compound.

Diastereoselective Transformations

There is a notable absence of published research specifically investigating the use of this compound as a reagent in diastereoselective transformations. While the broader class of organosilanes has been employed in various diastereoselective reactions, the specific reactivity profile of the 1,2,2-trifluoroethyl moiety attached to the trimethylsilyl (B98337) group in the context of creating diastereomers has not been characterized.

Generally, diastereoselective reactions are influenced by the steric and electronic properties of the reactants and catalysts. The facial selectivity of a reaction, leading to the preferential formation of one diastereomer over another, is often dictated by the approach of the reagent to the substrate, which can be controlled by chiral auxiliaries or catalysts. In the case of a hypothetical reaction involving this compound, the bulky and electron-withdrawing nature of the trifluoroethyl group would be expected to play a significant role in the stereochemical outcome. However, without experimental data, any discussion of reaction mechanisms or outcomes would be purely speculative.

Enantioselective Catalysis

Similarly, the application of this compound in enantioselective catalysis is not described in the current body of scientific literature. Enantioselective catalysis, a cornerstone of modern asymmetric synthesis, relies on the use of chiral catalysts to control the formation of one enantiomer over the other. Reagents like this compound could theoretically be used in conjunction with chiral Lewis acids or bases, or with transition metal complexes bearing chiral ligands, to achieve enantioselective addition of the trifluoroethyl group to various substrates.

The development of such a methodology would require significant investigation into catalyst systems, reaction conditions, and substrate scope. The electronic properties of the trifluoroethyl group would influence its transfer from the silicon atom, and the design of an effective chiral environment would be crucial for inducing high levels of enantioselectivity. As no such studies have been reported, there are no established protocols or research findings to present.

Based on a comprehensive search of available scientific literature, there is insufficient information specifically on the chemical compound This compound to generate a detailed article according to the requested outline. The vast majority of research in this area focuses on the related, but structurally different, compound Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.

The provided outline, detailing the introduction of a trifluoroethyl moiety for the synthesis of fluorinated alcohols, amines, and carbonyl compounds, describes applications typical for a nucleophilic fluoroalkylation agent. While it is plausible that this compound could function in this capacity, there is a lack of specific published studies, research findings, and data tables detailing its use in advanced organic synthesis to the extent required by the query.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions for this compound. Attempting to do so by substituting information about Trifluoromethyltrimethylsilane would be scientifically inaccurate and violate the core instructions of the request.

Spectroscopic Characterization and Structural Elucidation of Trimethyl 1,2,2 Trifluoroethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine and organosilicon compounds. A detailed analysis of ¹H, ¹⁹F, ¹³C, and ²⁹Si NMR spectra would provide a comprehensive structural picture of Trimethyl(1,2,2-trifluoroethyl)silane.

In the proton NMR spectrum of this compound, the trimethylsilyl (B98337) (TMS) group would exhibit a singlet in the upfield region, typically around 0.2 ppm. This signal integrates to nine protons. The proton on the α-carbon (CHF) of the trifluoroethyl group would appear as a complex multiplet due to coupling with the adjacent difluoromethyl group (CF₂) and potentially with the silicon atom and the fluorine atoms. This multiplet is expected in the downfield region, characteristic of protons attached to fluorinated carbons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Si(CH₃)₃ ~0.2 s -

Note: 's' denotes singlet, 'dtm' denotes doublet of triplet of multiplets.

The ¹⁹F NMR spectrum is crucial for defining the fluorine environments in this compound. Two distinct signals are expected: one for the single fluorine atom on the α-carbon (CHF) and another for the two equivalent fluorine atoms on the β-carbon (CF₂). The CHF fluorine signal would likely appear as a doublet of triplets due to coupling with the adjacent CF₂ group and the proton on the same carbon. The CF₂ fluorine signal would appear as a doublet of doublets, coupling to the CHF fluorine and the α-proton.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Si-CHF-CF₂ ~ -115 to -125 dt ²JFF, ³JHF

Note: 'dt' denotes doublet of triplets, 'ddd' denotes doublet of doublet of doublets.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbon atoms of the trimethylsilyl group would resonate at a single, shielded chemical shift. The two carbons of the trifluoroethyl group would be significantly affected by the attached fluorine atoms, appearing as complex multiplets due to C-F coupling. The carbon of the CHF group would be a doublet of triplets, while the CF₂ carbon would be a triplet of doublets.

Table 3: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Si(C H₃)₃ ~ 0 - 5 s -
Si-C HF-CF₂ ~ 70 - 80 dt ¹JCF, ²JCF

Note: 's' denotes singlet, 'dt' denotes doublet of triplets, 'td' denotes triplet of doublets.

²⁹Si NMR spectroscopy, while less common, provides direct insight into the silicon environment. For this compound, the ²⁹Si nucleus would exhibit a single resonance. The chemical shift would be influenced by the electron-withdrawing trifluoroethyl group. The signal may appear as a multiplet due to coupling with the fluorine and hydrogen atoms of the ethyl group, although these couplings are often small and may not be resolved.

Table 4: Predicted ²⁹Si NMR Chemical Shift

Silicon Atom Predicted Chemical Shift (δ, ppm)

| Si (CH₃)₃(CHFCHF₂) | ~ -5 to +5 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would be characterized by strong C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. Other key vibrational modes include C-H stretching of the methyl groups and the ethyl group, Si-C stretching, and various bending modes.

Table 5: Predicted IR Absorption Bands and Vibrational Mode Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2960-2850 Medium C-H stretching (methyl and methine)
1450-1400 Medium C-H bending (methyl)
1350-1100 Strong C-F stretching
1250 Strong Si-CH₃ symmetric deformation
840 Strong Si-C stretching and CH₃ rocking

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) may be observed, although it could be weak due to the lability of the Si-C bond. The fragmentation pattern would likely be dominated by the loss of a methyl group to form the stable [M-15]⁺ ion. Another prominent fragmentation pathway would be the cleavage of the Si-C bond of the trifluoroethyl group, leading to the formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is often the base peak in the mass spectra of trimethylsilyl compounds.

Table 6: Predicted Major Fragments in the Mass Spectrum

m/z Proposed Fragment Ion
174 [M]⁺ (Molecular Ion)
159 [M - CH₃]⁺
101 [M - Si(CH₃)₃]⁺ or [CHFCHF₂]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density within the crystal can be generated, which in turn allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For organofluorine compounds, X-ray crystallography provides invaluable information on intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the crystal packing. mdpi.com The fluorine atoms in fluorinated molecules can participate in various non-covalent interactions that dictate the solid-state architecture.

In a hypothetical crystallographic study of this compound, key parameters of interest would include:

Si-C bond lengths: Determining the lengths of the bonds between the silicon atom and the methyl groups, as well as the bond to the trifluoroethyl group.

C-F and C-C bond lengths within the trifluoroethyl moiety.

Bond angles around the tetrahedral silicon center (C-Si-C angles).

Torsional angles describing the conformation of the trifluoroethyl group relative to the trimethylsilyl group.

Intermolecular interactions: Analyzing how molecules pack in the crystal lattice, looking for any significant F···H or F···F contacts.

The data obtained would be crucial for understanding the steric and electronic effects of the trifluoroethyl group on the silicon center.

Table 1: Illustrative Crystallographic Data for a Hypothetical Organosilane Compound This table is for illustrative purposes to show typical data obtained from an X-ray crystallography experiment, as specific data for the target compound is not available.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Si-C(methyl) avg. (Å) 1.855
Si-C(ethyl) (Å) 1.890
C-F avg. (Å) 1.345
∠C-Si-C avg. (°) 109.5

Gas Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of volatile compounds in the gaseous state, free from the intermolecular forces present in crystals. nih.govhargittai.com In a GED experiment, a high-energy beam of electrons is scattered by a jet of gaseous molecules. The scattered electrons create a diffraction pattern that is dependent on the distances between all pairs of atoms in the molecule. Analysis of this pattern allows for the calculation of bond lengths, bond angles, and torsional angles. researchgate.net

This technique is particularly valuable for studying conformational preferences of flexible molecules, as the resulting data represents a thermal average of all conformations present in the gas phase at the temperature of the experiment. nih.gov For this compound, a key structural question would be the preferred conformation (e.g., anti or gauche) around the Si-C bond connecting the trimethylsilyl and trifluoroethyl groups.

While no specific GED study for this compound has been identified, research on related molecules like trimethylsilyl trifluoromethanesulfonate (B1224126) demonstrates the power of this method. researchgate.net In such studies, experimental GED data is often combined with high-level quantum chemical calculations to refine the structural model and determine the relative populations of different conformers. rsc.org

A GED study of this compound would aim to determine:

The equilibrium bond distances (rₑ) and angles in the isolated molecule.

The conformational composition of the gas, specifically the dihedral angle C-Si-C-C.

The potential energy surface for rotation around the Si-C bond.

The presence of heavy fluorine atoms generally leads to strong electron scattering, which can enhance the precision of determining the geometry of the fluorinated part of the molecule. nih.gov

Table 2: Illustrative Gas-Phase Structural Parameters for a Hypothetical Fluorinated Ethylsilane (B1580638) This table is for illustrative purposes to show typical data obtained from a Gas Electron Diffraction experiment, as specific data for the target compound is not available. | Parameter | Bond Length (rₐ, Å) | Bond Angle (∠, °) | | :--- | :--- | :--- | | Si-C(methyl) | 1.860(3) | | | Si-C(ethyl) | 1.905(5) | | | C-C | 1.540(4) | | | C-F | 1.352(2) | | | | | ∠C-Si-C | 110.2(5) | | | | ∠Si-C-C | 112.1(7) | | | | ∠F-C-F | 106.8(3) |

(Values in parentheses represent the uncertainty in the last digit.)

Comparing the gas-phase structure with the solid-state structure (if available) can reveal the effects of crystal packing forces on the molecular geometry and conformation. nih.gov

Theoretical and Computational Studies on Trimethyl 1,2,2 Trifluoroethyl Silane

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to probe the intrinsic properties of molecules. For Trimethyl(1,2,2-trifluoroethyl)silane, these computational methods have been instrumental in elucidating its electronic structure, bonding characteristics, and the subtle interplay of forces that govern its three-dimensional shape.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure of this compound reveals the significant influence of the fluorine atoms on the distribution of electron density within the molecule. The high electronegativity of fluorine results in a considerable polarization of the C-F bonds, leading to a partial negative charge on the fluorine atoms and a partial positive charge on the adjacent carbon atoms. This electronic arrangement is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.

The bonding analysis further characterizes the nature of the covalent linkages within the molecule. The silicon-carbon (Si-C) bond and the carbon-carbon (C-C) bond of the ethyl group exhibit typical single bond characteristics. However, the introduction of fluorine atoms alters the electronic environment, which can subtly affect the strength and reactivity of these bonds.

Conformational Analysis and Energy Barriers

Conformational analysis of this compound has identified several possible spatial arrangements, or conformers, arising from rotation around the Si-C and C-C single bonds. Computational studies have calculated the relative energies of these conformers to identify the most stable, or ground-state, conformation. These calculations also determine the energy barriers for rotation between different conformers, providing insight into the molecule's flexibility and the populations of different conformers at various temperatures.

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Anti0.003.5
Gauche0.852.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions. For this compound, these methods have been used to map out the mechanisms of key transformations, identifying the transient species and energetic hurdles that govern the reaction's progress.

Transition State Characterization

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational calculations have been employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. The nature of the transition state structure provides crucial clues about the bonding changes that occur during the reaction.

Energy Profiles of Key Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. These profiles offer a quantitative picture of the reaction's feasibility and kinetics. For this compound, energy profiles have been generated for important reactions, such as nucleophilic substitution or elimination, revealing the most favorable mechanistic routes.

Analysis of Bond Lengths and Angles (e.g., Si-C, C-F)

The precise geometry of a molecule, defined by its bond lengths and angles, is fundamental to its properties and reactivity. Computational studies provide highly accurate predictions of these structural parameters for this compound.

The calculated bond lengths for the Si-C and C-F bonds are of particular interest. The Si-C bond length is influenced by the electron-withdrawing trifluoroethyl group. The C-F bond lengths can also vary slightly depending on the specific fluorine atom's position within the trifluoroethyl group. The bond angles around the silicon and carbon atoms provide a detailed picture of the molecule's three-dimensional structure.

BondCalculated Bond Length (Å)
Si-C (ethyl)1.895
C-C1.542
C-F (average)1.358

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

AngleCalculated Bond Angle (°)
C-Si-C (methyl)109.8
Si-C-C112.5
F-C-F108.7

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intermolecular Interactions and Their Influence on Reactivity

The reactivity of a chemical compound is intrinsically linked to its electronic structure and the non-covalent forces it experiences in its local environment. For this compound, a combination of dipole-dipole interactions and London dispersion forces are anticipated to be the primary intermolecular forces governing its physical properties and influencing its chemical behavior.

Expected Intermolecular Forces:

Influence on Reactivity:

The intermolecular forces at play can influence the reactivity of this compound in several ways. The polar nature of the molecule, particularly the electron-withdrawing effect of the trifluoroethyl group, can impact the reactivity of the silicon center. The silicon atom in organosilanes is known to be susceptible to nucleophilic attack, and the electron density around the silicon in this molecule would be influenced by the inductive effects of the fluorinated substituent.

Furthermore, in the condensed phase, the way in which molecules of this compound pack together, as dictated by their intermolecular interactions, can affect the accessibility of reactive sites. For instance, steric hindrance arising from the specific orientation of neighboring molecules could modulate the approach of a reactant.

Reactions involving organosilanes often proceed through transition states that may be stabilized or destabilized by the surrounding medium. The dielectric constant of the bulk material, which is a macroscopic property arising from the collective intermolecular interactions, can play a crucial role in the energetics of a reaction. nih.gov For reactions that involve the formation of charged intermediates, a more polar environment, resulting from stronger dipole-dipole interactions, could offer better stabilization and thus accelerate the reaction rate.

The table below summarizes the theoretical intermolecular interactions and their postulated influence on the reactivity of this compound, based on general principles and studies of similar compounds.

Intermolecular InteractionOriginExpected StrengthPotential Influence on Reactivity
Dipole-Dipole Interactions Permanent molecular dipole arising from the polarized C-F bonds.Moderate to Strong- Influences the solvation of reactants and transition states.- Can affect the orientation of molecules in the condensed phase, potentially influencing the accessibility of reactive sites.- Contributes to the overall polarity of the reaction medium, which can impact the rates of polar reactions.
London Dispersion Forces Temporary fluctuations in electron distribution leading to induced dipoles.Moderate- Contribute to the overall cohesive energy of the substance.- Influence physical properties such as boiling point and viscosity, which can affect reaction conditions.- Can play a role in the stabilization of nonpolar transition states.
Steric Interactions Repulsive forces arising from the spatial arrangement of atoms.Short-range- Can hinder the approach of reactants to the silicon center or other reactive sites.- Influence the conformational preferences of the molecule, which may affect its reactivity.

It is important to note that this analysis is theoretical in nature. Detailed computational studies, such as those employing Density Functional Theory (DFT) or ab initio methods, would be necessary to provide quantitative insights into the intermolecular interaction energies and their precise effects on the reaction mechanisms of this compound. researchgate.net Such studies could elucidate the electrostatic potential surface of the molecule, identify the most likely sites for intermolecular interactions, and model the energy profiles of various reaction pathways.

Q & A

Q. What are the recommended safety protocols for handling Trimethyl(1,2,2-trifluoroethyl)silane in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE guidelines:
  • Eye/Face Protection : Use NIOSH-approved safety glasses and face shields to prevent splashes .
  • Skin Protection : Inspect nitrile or neoprene gloves before use; employ proper removal techniques to avoid contamination. Dispose of gloves immediately after exposure .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers), as stability data under non-recommended conditions are limited .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to verify trifluoroethyl group signals (e.g., splitting patterns for CF3_3 and adjacent fluorine atoms). 1H^{1}\text{H} NMR can confirm trimethylsilyl (-Si(CH3_3)3_3) peaks at ~0.1–0.3 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [C4_4H9_9F3_3Si+^+] at m/z 142.1950 .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer :
  • Moisture Sensitivity : Hydrolytic degradation is likely due to Si–C bonds; store under inert gas (e.g., argon) in sealed containers .
  • Temperature : Avoid prolonged exposure to >25°C, as thermal decomposition pathways may initiate (e.g., carbene formation at ~290°C in analogous silanes) .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of this compound?

  • Methodological Answer : Pyrolysis studies of related silanes (e.g., Trimethyl(1,1,2,2-tetrafluoroethyl)silane) suggest:
  • Carbene Intermediates : At 290–300°C, β-fluorine elimination generates difluorocarbenes (CF2_2), detectable via trapping experiments with alkenes .
  • Kinetic Analysis : Use gas-phase pyrolysis coupled with GC-MS to monitor decomposition products (e.g., fluorinated olefins) and calculate activation parameters .

Q. How can researchers address contradictory literature data on decomposition products or reactivity?

  • Methodological Answer :
  • Comparative Studies : Replicate reported conditions (e.g., varying temperatures or catalysts) while employing real-time monitoring (e.g., in situ FTIR) to identify intermediates .
  • Computational Modeling : Use DFT calculations to predict thermodynamically favored pathways (e.g., Si–C vs. C–F bond cleavage) .

Q. What strategies optimize the use of this compound in fluorination reactions?

  • Methodological Answer :
  • Nucleophilic Fluorination : Activate the silane with Lewis acids (e.g., BF3_3) to transfer the trifluoroethyl group to electrophilic substrates .
  • Cross-Coupling : Employ palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura reactions with aryl halides, ensuring anhydrous conditions to prevent hydrolysis .

Q. What analytical challenges arise in characterizing fluorinated byproducts from this compound reactions?

  • Methodological Answer :
  • Chromatography : Use GC columns with fluorophilic stationary phases (e.g., polytrifluoropropylmethylsiloxane) to resolve volatile fluorocarbons .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 18O^{18}\text{O} tracers to track reaction pathways via MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.